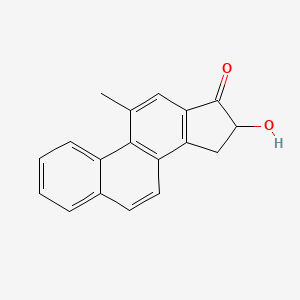
15,16-Dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15,16-Dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one is a complex organic compound with the molecular formula C18H14O2. This compound is part of the cyclopenta[a]phenanthrene series, which are known for their potential carcinogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15,16-dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one, which is then subjected to various chemical reactions to introduce the hydroxy and methyl groups at the desired positions .
Industrial Production Methods
The synthesis generally requires precise control over reaction conditions and the use of specific reagents, making it more suitable for laboratory settings .
Análisis De Reacciones Químicas
Types of Reactions
15,16-Dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, as well as diols and ketones. These products are often intermediates in further synthetic pathways .
Aplicaciones Científicas De Investigación
15,16-Dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cyclopenta[a]phenanthrenes.
Biology: It is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research focuses on its potential carcinogenic properties and its interactions with DNA.
Industry: While not widely used in industry, it serves as a reference compound in the development of analytical methods
Mecanismo De Acción
The mechanism of action of 15,16-dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one involves its interaction with cellular DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include various enzymes involved in DNA repair and replication, and the pathways affected include those related to cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene
- 11-methyl-17-ketone
- 11-methoxy-17-ketone
Uniqueness
15,16-Dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it has a distinct set of chemical and biological properties that make it a valuable compound for research .
Propiedades
Número CAS |
24684-56-8 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
16-hydroxy-11-methyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H14O2/c1-10-8-15-14(9-16(19)18(15)20)13-7-6-11-4-2-3-5-12(11)17(10)13/h2-8,16,19H,9H2,1H3 |
Clave InChI |
DSAAXABGSRKJSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC(C2=O)O)C3=C1C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)

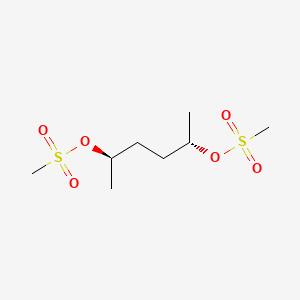
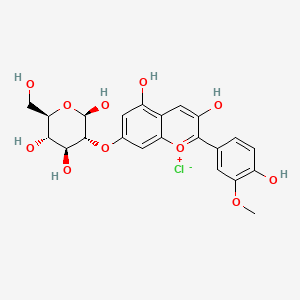
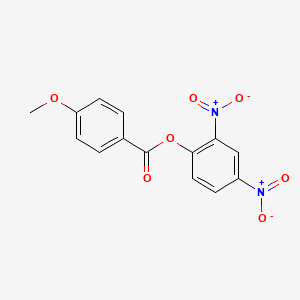

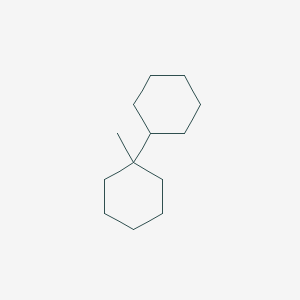
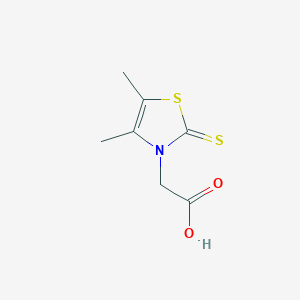

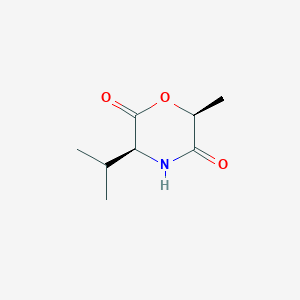
![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
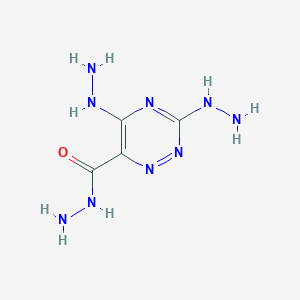
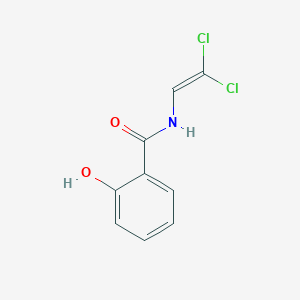
![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)
